molecular formula C12H20O B2800117 Spiro[5.6]dodecan-3-one CAS No. 130065-92-8

Spiro[5.6]dodecan-3-one

Cat. No. B2800117
M. Wt: 180.291
InChI Key: KVQVBEZGTFSTFS-UHFFFAOYSA-N
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Description

Spiro[5.6]dodecan-3-one is a chemical compound with the CAS Number: 130065-92-8 . It has a molecular weight of 180.29 and is typically in powder form .


Molecular Structure Analysis

The InChI code for Spiro[5.6]dodecan-3-one is 1S/C12H20O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h1-10H2 . This indicates that the compound has a spirocyclic structure, with a 3-one group attached to the spiro atom.

Scientific Research Applications

Novel Scaffolds for Drug Discovery

Spiro[5.6]dodecan-3-one plays a significant role in the synthesis of novel spiro scaffolds, inspired by bioactive natural products like histrionicotoxins. These scaffolds are crucial as building blocks in drug discovery, offering a platform for the development of lead generation libraries through amide formation or reductive amination procedures. The synthesis of related spiro ring systems, like 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, highlights the potential of spiro[5.6]dodecan-3-one derivatives in medicinal chemistry (Jenkins et al., 2009).

Zeolite Synthesis

Spiro[5.6]dodecan-3-one derivatives, specifically 6-azonia-spiro-[5.6]-dodecane, have been utilized as structure-directing agents (SDAs) in the hydrothermal synthesis of zeolites. These compounds demonstrated low selectivity, leading to the formation of various zeolite structures, which are important in catalysis and material science (Millini et al., 1998).

Synthesis of Organic Peroxides

Spiro[5.6]dodecan-3-one is integral in synthesizing benzene-fused 1,7,8-trioxa-spiro[5.6]dodecanes, representing a novel approach in the construction of seven-membered peroxy rings. This showcases the compound's utility in developing organic peroxides, which are significant in chemical synthesis and industry (Jin & Wu, 2005).

Thermochemical Properties

The study of the combustion and formation enthalpies of spiro[5.6]dodecane and related compounds is crucial for understanding their thermochemical properties. This research is relevant in fields like material science and chemical engineering, where such properties are critical (Subach & Zwolinski, 1975).

Spiroannulation in Organic Synthesis

Spiro[5.6]dodecan-3-one is used in stereoselective spiroannulation reactions, crucial in synthesizing compounds like aphidicolanes and stemodanes. This underlines its significance in organic synthesis, particularly in constructing complex molecular architectures (Tanaka et al., 1995).

Safety And Hazards

The safety information for Spiro[5.6]dodecan-3-one indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements are also provided .

properties

IUPAC Name

spiro[5.6]dodecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQVBEZGTFSTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[5.6]dodecan-3-one

Citations

For This Compound
2
Citations
M Reggelin, J Kühl, JP Kaiser, P Bühle - Synthesis, 2006 - thieme-connect.com
Functionalized cycloalkanones have been converted into enantiomerically pure endocyclic 2-alkenyl sulfoximines. Titanated derivatives thereof undergo highly diastereoselective γ-…
Number of citations: 12 www.thieme-connect.com
MD Ronsheim - 2002 - search.proquest.com
An efficient method for the conversion of versatile β-keto carbonyl compounds to the corresponding α, β-unsaturated-γ-oxo carbonyl structural units was developed. This methodology …
Number of citations: 4 search.proquest.com

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